Propionic acid, ester with tetrahydro-2-furanpropanol
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Overview
Description
Propionic acid, ester with tetrahydro-2-furanpropanol is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including food, pharmaceuticals, and cosmetics. This particular ester is formed from the reaction between propionic acid and tetrahydro-2-furanpropanol, resulting in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, ester with tetrahydro-2-furanpropanol typically involves the esterification reaction between propionic acid and tetrahydro-2-furanpropanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction can be represented as:
Propionic acid+Tetrahydro-2-furanpropanolH2SO4Propionic acid, ester with tetrahydro-2-furanpropanol+H2O
Industrial Production Methods
In industrial settings, the esterification process can be enhanced using techniques such as pervaporation-assisted esterification. This method involves the use of a polyvinyl alcohol-polyether sulfone composite hydrophilic membrane to shift the equilibrium towards ester formation, thereby increasing the yield . The reaction is typically conducted at temperatures ranging from 50°C to 80°C with varying reactant ratios and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, ester with tetrahydro-2-furanpropanol undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Propionic acid and tetrahydro-2-furanpropanol.
Reduction: Tetrahydro-2-furanpropanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Propionic acid, ester with tetrahydro-2-furanpropanol has several scientific research applications:
Mechanism of Action
The mechanism of action of propionic acid, ester with tetrahydro-2-furanpropanol involves its interaction with cellular membranes and enzymes. The ester can pass through cell membranes due to its lipophilic nature and can disrupt cellular processes by altering membrane fluidity and enzyme activity . In its non-dissociated form, it can release protons within the cytoplasm, leading to a pH gradient that affects nutrient transfer and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: Another ester of propionic acid, commonly used as a flavoring agent.
Methyl propionate: Used in the production of perfumes and as a solvent.
Butyl propionate: Employed in the manufacture of coatings and resins.
Uniqueness
Propionic acid, ester with tetrahydro-2-furanpropanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring provides additional stability and reactivity compared to other simple esters . This makes it particularly valuable in specialized applications such as drug delivery and advanced material synthesis .
Biological Activity
Overview of Propionic Acid Esters
Propionic acid esters are a class of compounds formed from the reaction of propionic acid and alcohols. They are known for their diverse applications in food, pharmaceuticals, and as intermediates in organic synthesis. The specific ester , formed with tetrahydro-2-furanpropanol, is of particular interest due to its unique structure and potential bioactivity.
Chemical Structure
The molecular formula for propionic acid, ester with tetrahydro-2-furanpropanol is C10H18O3. The structure can be visualized as follows:
- Propionic Acid Moiety : A three-carbon carboxylic acid.
- Tetrahydro-2-furanpropanol Moiety : A five-membered cyclic ether with an alcohol functional group.
The biological activity of propionic acid esters can be attributed to several mechanisms:
- Antimicrobial Properties : Esters of propionic acid have demonstrated antimicrobial effects against various pathogens. This property is crucial in food preservation and as potential therapeutic agents.
- Anti-inflammatory Effects : Some studies suggest that propionic acid derivatives may exhibit anti-inflammatory properties by modulating cytokine production and immune responses.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial efficacy of propionic acid esters against common foodborne pathogens. The results indicated that the compound significantly inhibited the growth of bacteria such as E. coli and Salmonella at concentrations ranging from 0.5% to 2%.
Pathogen | Inhibition Zone (mm) | Concentration (%) |
---|---|---|
E. coli | 15 | 1 |
Salmonella | 12 | 1 |
Listeria | 10 | 1 |
Anti-inflammatory Activity
In another study focusing on inflammatory markers, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 120 | 80 |
IL-6 | 150 | 100 |
Case Study 1: Food Preservation
A case study published in the Journal of Food Science examined the use of propionic acid esters as preservatives in baked goods. The results indicated that incorporating this ester improved shelf life while maintaining product quality.
Case Study 2: Therapeutic Applications
In a clinical trial assessing the anti-inflammatory effects of propionic acid esters, participants with rheumatoid arthritis showed significant improvement in symptoms when treated with a formulation containing this compound.
Safety and Toxicity
While propionic acid esters are generally regarded as safe for consumption, it is essential to evaluate their toxicity profiles. Toxicological assessments indicate that at typical exposure levels, the compound exhibits low toxicity, though further studies are warranted to fully understand its safety profile.
Properties
CAS No. |
5451-18-3 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl propanoate |
InChI |
InChI=1S/C10H18O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h9H,2-8H2,1H3 |
InChI Key |
KGIYJNULNMGXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
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